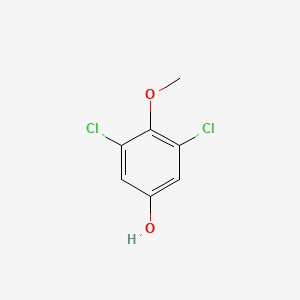

3,5-Dichloro-4-methoxyphenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichloro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXPEKCXBROKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972129 | |

| Record name | 3,5-Dichloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56680-68-3 | |

| Record name | Phenol, 3,5-dichloro-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056680683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Transformations of 3,5 Dichloro 4 Methoxyphenol

Chemical Synthesis Pathways

The chemical synthesis of 3,5-dichloro-4-methoxyphenol and related structures can be achieved through several established organic chemistry reactions. These methods often involve the use of halogenated precursors and metal-catalyzed coupling reactions, providing reliable routes to the target molecule and its analogues.

Synthesis from Halogenated Benzoquinone Precursors

The synthesis of chlorinated 4-methoxyphenols can be accomplished starting from halogenated benzoquinones. For instance, the reaction of 2,3,5-trichloro-1,4-benzoquinone (B1196591) with sodium methoxide (B1231860) in methanol (B129727) can lead to the formation of chlorinated 4-methoxyphenols. Under certain conditions, this reaction has been shown to yield a mixture of 2,3,6-trichloro-4-methoxyphenol and 2,3,5-trichloro-4-methoxyphenol. mdpi.com This suggests that a similar nucleophilic substitution reaction starting with 2,6-dichloro-1,4-benzoquinone (B104592) could theoretically be employed to synthesize this compound. Halogenated quinones are known to undergo various reactions such as oxidation, reduction, and substitution, making them versatile intermediates in organic synthesis. mdpi.com

Ullmann Reaction-based Approaches in Related Aryloxy Phenol (B47542) Synthesis

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a cornerstone for the synthesis of diaryl ethers, a class of compounds structurally related to aryloxy phenols. semanticscholar.orgnih.gov While modern variations have improved upon the original high-temperature conditions, the fundamental principle of coupling an aryl halide with an alcohol or phenol remains central. semanticscholar.orgfrancis-press.com

A relevant example is the synthesis of 3-(3,5-dichloro-4-hydroxyphenoxy)phenol, which was achieved through a four-step process starting from 4-iodophenol. semanticscholar.org This synthesis utilized a copper-catalyzed Ullmann reaction with 3-methoxyphenol, followed by demethylation. semanticscholar.org The reaction between aryl halides and resorcinol, proceeding via a nucleophilic aromatic substitution mechanism, is another common application of this methodology. nih.gov These examples underscore the utility of the Ullmann condensation in creating complex phenol derivatives. semanticscholar.org

Table 1: Ullmann Reaction for Aryloxy Phenol Synthesis

| Reactants | Catalyst System | Product | Reference |

| 4-Iodophenol and 3-Methoxyphenol | Copper | 3-(3,5-dichloro-4-hydroxyphenoxy)phenol | semanticscholar.org |

| Resorcinol and Aryl iodides | CuI and Picolinic acid | 3-(p-substituted aryloxy) phenols | semanticscholar.org |

Biocatalytic and Microbial Synthesis Routes

Biocatalysis offers an alternative, often more selective, approach to the synthesis of this compound. Specific microorganisms have been identified that can perform key transformations on chlorinated aromatic compounds.

O-Methylation of Chlorinated Hydroquinones by Microorganisms

The bacterium Rhodococcus chlorophenolicus has been shown to effectively O-methylate chlorinated para-hydroquinones. nih.gov This transformation is a key step in the microbial degradation pathway of certain chlorinated phenols. Specifically, R. chlorophenolicus can convert 2,6-dichlorohydroquinone (B128265) into this compound. nih.gov

The O-methylating activity in this organism is constitutively expressed and demonstrates high selectivity. nih.gov The reaction requires two hydroxyl groups in a para orientation on the benzene (B151609) ring. nih.gov The bacterium selectively methylates the hydroxyl group that is flanked by two chlorine substituents. nih.gov This microbial transformation has also been observed for other chlorinated hydroquinones, such as tetrachlorohydroquinone (B164984) and trichlorohydroquinone, which are methylated to tetrachloro-4-methoxyphenol and 2,3,5-trichloro-4-methoxyphenol, respectively. nih.gov

Table 2: Microbial O-Methylation by Rhodococcus chlorophenolicus

| Substrate | Product | Reference |

| 2,6-Dichlorohydroquinone | This compound | nih.gov |

| Trichlorohydroquinone | 2,3,5-Trichloro-4-methoxyphenol | nih.gov |

| Tetrachlorohydroquinone | Tetrachloro-4-methoxyphenol | nih.gov |

Derivatization Strategies and Analogue Synthesis

The chemical structure of this compound provides a scaffold that can be further modified to produce a variety of derivatives, including those with potential applications in materials science and medicinal chemistry.

Synthesis of Acrylic Acid Derivatives Utilizing the Compound as Starting Material

Acrylic acid derivatives are valuable compounds found in various applications, and their synthesis from phenolic precursors is a well-established area of organic chemistry. A common method for creating such derivatives is the Williamson ether synthesis, which involves the reaction of a phenol with a halo-acid or its ester in the presence of a base. semanticscholar.org For instance, (E)-3-[4-(pent-4-en-1-yloxy)phenyl]acrylic acid is produced from 4-hydroxy-cinnamic acid and 5-bromo-1-pentene (B141829) under basic conditions. semanticscholar.orgnih.gov

Applying this logic, this compound could serve as the starting phenol. By reacting it with an appropriate halo-acrylic acid or ester, such as ethyl bromopropiolate followed by selective reduction, it is possible to synthesize the corresponding 3-(3,5-dichloro-4-methoxyphenoxy)acrylic acid derivative. Another approach involves the reaction of phenols with propiolic acids or their esters, which can yield a mixture of E and Z isomers of the resulting 3-(aryloxy)acrylic acids. The choice of reagents and reaction conditions can influence the isomeric ratio of the final product.

Formation of Complex Aryl Ether Derivatives

The synthesis of complex aryl ether derivatives from this compound and related structures often employs cross-coupling reactions, such as the Ullmann condensation and the Suzuki-Miyaura coupling. These methods are fundamental in constructing the C-O-C linkage characteristic of aryl ethers.

The Ullmann condensation is a classical method that involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. wikipedia.org While traditionally requiring harsh conditions like high temperatures and polar solvents, modern protocols have been developed with improved catalyst systems. wikipedia.orgumich.edu For instance, the synthesis of diaryl ethers can be achieved using a copper(I) catalyst with a phosphine (B1218219) ligand in non-polar solvents. arkat-usa.org The reaction is sensitive to the electronic properties of the substrates, with electron-withdrawing groups on the aryl halide generally enhancing the reaction rate. umich.eduarkat-usa.org

A pertinent example is the synthesis of 3-(3,5-dichloro-4-hydroxyphenoxy)phenol, which can be prepared via a copper-catalyzed Ullmann reaction, followed by demethylation. mdpi.com This demonstrates how the core structure of this compound can be incorporated into more complex diaryl ether systems.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is another powerful tool for C-C bond formation, which can be adapted for C-O bond formation to produce aryl ethers. organic-chemistry.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net Ligand-free Suzuki reactions in aqueous media have also been developed, offering a more environmentally benign approach. nih.gov The choice of catalyst, ligands, and base is crucial for the success of the coupling reaction. nih.gov

Table 1: Comparison of Coupling Reactions for Aryl Ether Synthesis

| Feature | Ullmann Condensation | Suzuki-Miyaura Coupling |

|---|---|---|

| Catalyst | Copper-based (e.g., CuI, CuIPPh₃) | Palladium-based (e.g., Pd(OAc)₂, NiCl₂(PCy₃)₂) |

| Reactants | Aryl halide and alcohol/phenol | Organoboron compound and organohalide |

| Typical Solvents | NMP, DMF, Toluene, Xylenes | Toluene, Dioxane, Aqueous media |

| Base | K₂CO₃, Cs₂CO₃, NaH | K₃PO₄, Na₂CO₃, K₂CO₃ |

| General Conditions | Often requires elevated temperatures | Generally milder conditions |

This table provides a general overview of the reaction conditions and components for the Ullmann condensation and Suzuki-Miyaura coupling reactions.

Differentiation-Inducing Factor (DIF) Analogue Synthesis from Related Structures

Differentiation-Inducing Factors (DIFs) are a class of signaling molecules that regulate cell differentiation in the slime mold Dictyostelium discoideum. ebi.ac.uk The principal and most active member, DIF-1, is identified as 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. smolecule.comnih.govchemicalbook.com The chemical structure of DIF-1 highlights that this compound forms the core aromatic scaffold of this biologically significant molecule.

The synthesis of DIF-1 and its analogues is a key area of research due to their potential as antiproliferative agents. chemicalbook.com Synthetic strategies towards DIF-1 inherently involve the construction of the 3,5-dichloro-4-methoxyphenyl moiety. A general synthetic approach would involve the chlorination and methoxylation of a suitable phenolic precursor, followed by the introduction of two hydroxyl groups and a hexanoyl side chain. smolecule.com

The synthesis of DIF analogues often focuses on modifying the alkyl side chain or the substitution pattern on the aromatic ring to explore structure-activity relationships. While a direct Friedel-Crafts acylation of this compound has been reported to be challenging, other synthetic routes can be employed to access these analogues. oregonstate.edu These routes may involve multi-step processes where the functional groups are introduced sequentially.

The synthesis of various complex molecules, including DIF analogues, often relies on the strategic use of cross-coupling reactions like the Suzuki-Miyaura coupling to build the carbon framework. nih.gov For instance, a substituted aryl halide can be coupled with a suitable boronic acid to construct the desired molecular architecture before further functionalization.

Table 2: Key Compounds Related to this compound

| Compound Name | Chemical Structure | Relationship to this compound |

|---|---|---|

| This compound | C₇H₆Cl₂O₂ | The primary subject of this article. |

| 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (DIF-1) | C₁₃H₁₆Cl₂O₄ | A biologically active molecule where the title compound forms the core aromatic structure. |

| 3-(3,5-dichloro-4-hydroxyphenoxy)phenol | C₁₂H₈Cl₂O₃ | A complex aryl ether derivative that can be synthesized from a related precursor. |

This table outlines the structures and relevance of key compounds discussed in this article.

Chemical Reactivity and Environmental Degradation Pathways of 3,5 Dichloro 4 Methoxyphenol

Photochemical Transformation Mechanisms

The interaction of sunlight with chlorinated phenolic compounds can initiate a cascade of chemical reactions, altering their structure and environmental impact. These photochemical processes are critical in determining the persistence and transformation of compounds like 3,5-Dichloro-4-methoxyphenol in aquatic and terrestrial systems.

While direct evidence for the formation of this compound via photodegradation is specific to its precursors, the study of similar chlorinated compounds provides insight into plausible formation pathways. The photodegradation of the widely used antimicrobial agent triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol), for instance, has been extensively studied. Its photolysis leads to a variety of products through pathways such as ether bond cleavage and hydrodechlorination. ethz.chnih.gov

Key photodegradation products of triclosan include 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD). nih.govresearchgate.net The formation of these products involves complex reactions, including the homolytic scission of the ether bond and subsequent ring closure. researchgate.net Another observed pathway is hydrodechlorination, where a chlorine atom is replaced by a hydrogen atom. ethz.ch For example, the photodegradation of 4,4'-dichloro-phenoxyphenol (4,4'-ClPP) can result in the formation of 4-chlorophenoxyphenol (4-ClPP). ethz.ch Such hydrodechlorination reactions are a common feature in the photolysis of polychlorinated aromatic compounds. Therefore, it is mechanistically plausible that a more highly chlorinated precursor, such as 2,3,5,6-tetrachloro-4-methoxyphenol, could undergo sequential photolytic hydrodechlorination, leading to the formation of this compound.

Table 1: Major Photodegradation Pathways of Triclosan (This table is interactive and can be sorted by clicking on the headers.)

| Degradation Pathway | Key Products | Reference |

|---|---|---|

| Ether Bond Cleavage | 2,4-Dichlorophenol, 4-Chlorocatechol | ethz.ch |

| Ring Closure | 2,8-Dichlorodibenzo-p-dioxin (2,8-DCDD) | nih.govresearchgate.net |

| Hydrodechlorination | Dechlorinated Phenoxyphenols | ethz.ch |

The photodegradation of chlorinated phenols in the environment is significantly influenced by the presence of reactive oxygen species (ROS) and reactive chlorine species (RCS). The photolysis of aqueous chlorine (HOCl/OCl⁻) by UV light is a known source of highly reactive oxidants, including the hydroxyl radical (•OH) and the chlorine radical (Cl•). researchgate.netresearchgate.net

These reactive species can accelerate the degradation of organic pollutants. The hydroxyl radical is a powerful, non-selective oxidant that reacts with a wide range of organic compounds at nearly diffusion-controlled rates. researchgate.net The degradation of 4-chlorophenol, for example, is significantly faster in an aerated UV system compared to an oxygen-free one, with the oxidation via •OH accounting for a majority of the decomposition. mdpi.com

The chlorine radical (Cl•) is more selective and preferentially reacts with electron-rich organic compounds, such as phenols. researchgate.net The generation of these radicals is dependent on factors like pH and the wavelength of irradiation. mdpi.com Lower pH values tend to result in higher steady-state concentrations of •OH and Cl•, which can enhance the removal of contaminants. researchgate.net Therefore, the photolytic transformation of this compound or its precursors in natural waters would likely involve not only direct photolysis but also indirect degradation mediated by these photochemically generated reactive species.

Microbial Biotransformation and Biodegradation

Microorganisms play a crucial role in the natural attenuation of halogenated pollutants. Specific bacterial strains have evolved metabolic pathways to utilize these compounds, often through a series of stepwise reactions that reduce their toxicity and lead to their eventual mineralization.

Several species within the genus Desulfitobacterium are known for their ability to respire using halogenated organic compounds, a process known as organohalide respiration. A key metabolic step in the degradation of methoxylated chlorophenols by these bacteria is demethylation.

Research has shown that the biotransformation of 3,5-dichloro-p-anisyl alcohol, a compound structurally related to this compound, proceeds via the initial demethylation of the methoxy (B1213986) group to yield 3,5-dichloro-4-hydroxybenzyl alcohol. This reaction occurs readily under anaerobic conditions by methanogenic sludge. More specifically, studies on the degradation of the fungal metabolite 2,3,5,6-tetrachloro-4-methoxyphenol (TCMP) have demonstrated that Desulfitobacterium strains can perform demethylation. Following partial dechlorination, these bacteria are capable of demethylating the resulting this compound intermediate to form 2,6-dichlorohydroquinone (B128265) (2,6-DCHQ).

The microbial degradation of highly chlorinated phenols often proceeds through a pathway of sequential reductive dechlorination, where chlorine atoms are removed one by one. This process reduces the toxicity of the compound and makes the aromatic ring more susceptible to cleavage.

The primary anaerobic biodegradation pathway for 2,3,5,6-tetrachloro-4-methoxyphenol (TCMP) by Desulfitobacterium species involves the initial removal of the two chlorine atoms adjacent to the hydroxyl group. This sequential dechlorination leads to the formation of this compound. Following this, the compound undergoes demethylation to 2,6-dichlorohydroquinone, which is then completely dechlorinated to 1,4-dihydroquinone.

In a different pathway, TCMP can be dehydroxylated by mixed microbial communities to form 2,3,5,6-tetrachlorophenol, which is then dechlorinated to 2,3,5-trichlorophenol. This highlights that different microbial communities can initiate different degradation sequences for the same parent compound.

Table 2: Anaerobic Transformation of 2,3,5,6-tetrachloro-4-methoxyphenol (TCMP) by Desulfitobacterium sp. (This table is interactive and can be sorted by clicking on the headers.)

| Step | Reaction | Product |

|---|---|---|

| 1 | Sequential Reductive Dechlorination | This compound |

| 2 | Demethylation | 2,6-Dichlorohydroquinone (2,6-DCHQ) |

The ability to degrade chlorinated aromatic compounds is not uniformly distributed among bacteria; different strains and genera exhibit distinct metabolic capabilities and substrate specificities.

Desulfitobacterium : This genus is particularly adept at reductive dehalogenation and demethylation of chlorinated phenols under anaerobic conditions. Strains like Desulfitobacterium sp. strain PCE1 are known to dechlorinate ortho-chlorinated phenols. Their specialized enzymatic systems allow them to use these compounds as terminal electron acceptors for growth.

Rhodococcus : Aerobic bacteria from the genus Rhodococcus are also known for their degradative capabilities. For instance, Rhodococcus chlorophenolicus can completely dechlorinate tetrachlorohydroquinone (B164984), a key intermediate in pentachlorophenol (B1679276) degradation. ethz.ch This process involves both hydrolytic and reductive dechlorination steps, ultimately yielding 1,2,4-trihydroxybenzene before ring cleavage. nih.gov This demonstrates a different strategy from the anaerobic pathways, where dechlorination often precedes any oxidative attack on the ring.

Pseudomonas : Members of the genus Pseudomonas are versatile degraders of aromatic compounds. While they may not specialize in the initial dechlorination of highly chlorinated phenols, they are efficient at metabolizing the less-chlorinated intermediates. For example, strains of Pseudomonas putida have been shown to perform oxidative demethylation of trimethoxy- and dimethoxy- substituted aromatic acids. Other species like Pseudomonas fluorescens can degrade phenol (B47542) via catechol and a subsequent meta-ring cleavage pathway. This suggests that in a microbial consortium, Pseudomonas species could be responsible for the final mineralization of the aromatic ring after it has been sufficiently dechlorinated by other bacteria like Desulfitobacterium.

Environmental Persistence and Bioaccumulation Considerations for Chlorinated Methoxyphenols

Chlorinated methoxyphenols, a class of compounds that includes this compound, are derivatives of chlorophenols and can enter the environment through various industrial processes. Their persistence and potential for bioaccumulation are of environmental interest due to their structural similarity to other persistent chlorinated compounds. The recalcitrant nature of many chlorophenolic compounds contributes to their environmental persistence. nih.govresearchgate.net

The environmental fate of these substances is largely governed by microbial degradation. Under aerobic conditions, bacteria can utilize chlorinated phenols as a source of carbon and energy. arizona.edumicrobe.com The degradation of lower chlorinated phenols is often initiated by monooxygenases, which convert them into chlorocatechols. arizona.edu In contrast, polychlorinated phenols are typically transformed into chlorohydroquinones as the initial step in their breakdown. arizona.edu Under anaerobic conditions, a process known as reductive dechlorination can occur, where chlorine atoms are replaced by hydrogen atoms. researchgate.net Some bacterial species, such as Desulfitobacterium hafniense, are capable of removing chlorine atoms from various positions on the phenol ring. arizona.edu Once dechlorinated, the resulting phenol can be more readily mineralized to carbon dioxide and methane (B114726) by other microorganisms. arizona.edu

The degree of chlorination and the position of the chlorine atoms on the aromatic ring significantly influence the persistence of these compounds. Generally, a higher number of chlorine substituents leads to greater resistance to degradation. nih.gov The presence of a methoxy group, as in this compound, also influences the compound's chemical properties and its susceptibility to microbial attack.

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. wikipedia.org For aquatic organisms, this is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water. wikipedia.org A key indicator of a chemical's potential to bioaccumulate is its octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow). wikipedia.orgmdpi.com A higher log Kow value indicates greater lipid solubility (lipophilicity) and a higher tendency to accumulate in the fatty tissues of organisms. wikipedia.org For instance, the bioconcentration factors for pentachlorophenol (PCP) in fish can range from 100 to 4,000, while for 2,4-dichlorophenol (2,4-DCP), the values range from approximately 92 to 3,400, depending on the concentration in the water. researchgate.net

The predicted log Kow of 3.22 for the closely related 3,5-Dichloro-4-ethoxyphenol suggests that this compound is lipophilic and thus has the potential to bioaccumulate in organisms. epa.gov According to criteria set by the U.S. Environmental Protection Agency, substances with a BCF between 1,000 and 5,000 are considered bioaccumulative. wikipedia.org While a direct BCF for this compound is unavailable, the log Kow value provides an indication of this potential.

Exploration of Biological Activities and Molecular Mechanisms Associated with 3,5 Dichloro 4 Methoxyphenol and Its Derivatives

Modulation of Cellular Processes by Related Derivatives

Derivatives related to 3,5-dichloro-4-methoxyphenol have been investigated for their influence on fundamental cellular activities, including proliferation, differentiation, and the expression of key enzymes involved in tissue remodeling.

Inhibition of Proliferation and Induction of Cellular Differentiation

Certain derivatives of this compound have demonstrated the ability to inhibit cell proliferation and promote cellular differentiation. For instance, a class of morphogens, which includes 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one (DIF-1) and its analogue DIF-3, has been shown to exert potent anti-leukemic effects. oncotarget.com These compounds are recognized for their role in inducing stalk-cell differentiation in the slime mold Dictyostelium discoideum and have been found to inhibit the growth of various cancer cell lines. oncotarget.com Specifically, DIF-3 has been observed to induce a dose-dependent inhibition on the number of K562 human immortalised myelogenous leukemia cell colonies, with an IC50 of 12.5 μM. oncotarget.com This suggests a potential for these derivatives to influence the cell cycle and developmental pathways. The process of cell differentiation is crucial for normal development and the suppression of cancerous growths, and compounds that can induce this process are of significant therapeutic interest. nih.govnih.gov

Impact on Matrix Metalloproteinase Expression

Matrix metalloproteinases (MMPs) are a family of enzymes crucial for the remodeling of the extracellular matrix, a key process in both normal physiological events and pathological conditions like cancer invasion. The expression of MMPs can be influenced by various synthetic and natural compounds. While direct studies on this compound are limited, research on related compounds provides insights. For example, synthetic MMP inhibitors have been shown to reduce collagen gel contraction by periodontal ligament cells, a process dependent on MMP activity. nih.gov Some of these inhibitors also decrease the mRNA expression of MMP-2 and MMP-3. nih.gov Furthermore, studies on other phenolic compounds have demonstrated modulation of MMP expression. For instance, a combined treatment involving 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide (B32628) was found to significantly attenuate the mRNA expression of MMP13. grafiati.com The regulation of MMP expression is a critical area of research, as dysregulation is implicated in numerous diseases. nih.gov

Glycogen (B147801) Synthase Kinase-3 (GSK-3)-Dependent Mechanisms

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, proliferation, and apoptosis. nih.govwikipedia.org It is a key regulator in various signaling pathways, such as the Wnt/β-catenin pathway. nih.govfrontiersin.org The activity of GSK-3 itself is regulated by phosphorylation. nih.govfrontiersin.org For example, activation of certain signaling pathways can lead to the phosphorylation of GSK-3 at specific serine residues, resulting in its inhibition. wikipedia.org

Derivatives of this compound, such as the differentiation-inducing factors (DIFs), have been linked to GSK-3 signaling. DIF-1 and DIF-3 are known to affect cellular processes that are also regulated by GSK-3. oncotarget.com The intricate role of GSK-3 in cellular function makes it a significant target for therapeutic intervention in a range of diseases, and understanding how compounds like the derivatives of this compound interact with this kinase is an active area of investigation. nih.govmdpi.com

Antimicrobial Potentials of Derivatives

Halogenated phenolic compounds and their derivatives have long been recognized for their antimicrobial properties. sciepub.commdpi.com The introduction of halogen atoms into the phenolic structure can significantly enhance its biological activity. sciepub.com Research has shown that various halogenated phenols and their derivatives are effective as bactericides and fungicides. sciepub.com

Below is a table summarizing the antimicrobial activity of a related halogenated phenol (B47542) derivative, 4-Chloroguaiacol.

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

| 4-Chloroguaiacol | S. aureus | 110 μg/mL medchemexpress.com |

| 4-Chloroguaiacol | E. coli | 110 μg/mL medchemexpress.com |

Insights from Structure-Activity Relationship (SAR) Studies on Analogous Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing biologically active molecules. oup.comnih.gov These studies investigate how the chemical structure of a compound influences its biological activity.

Influence of Halogenation Patterns on Bioactivity

The type, number, and position of halogen substituents on a phenolic ring can dramatically affect the compound's bioactivity. sciepub.com Halogenation can alter the electronic and lipophilic properties of a molecule, thereby influencing its interaction with biological targets. sciepub.comencyclopedia.pub

For example, in a study of tricyclic sulfur-containing flavonoids, the nature of the halogen substituents on the aromatic rings was found to influence their antibacterial properties. beilstein-journals.org It was observed that fluorine-substituted flavonoids were less active than those containing other halogens. beilstein-journals.org In another study on organoruthenium compounds, the substitution pattern of halogens on an 8-hydroxyquinoline (B1678124) ligand had a minor impact on their cytotoxic activity, except for the unsubstituted parent compound. acs.org

The complexity of these relationships highlights the necessity of detailed SAR studies for each class of compounds to understand the specific contribution of halogenation to their biological profile. nih.gov

Role of the Methoxy-Phenol Moiety in Biological Function

The methoxy-phenol moiety, a key structural feature consisting of a methoxy (B1213986) group (-OCH₃) attached to a phenolic ring, is fundamental to the biological and chemical properties of many organic compounds. foodb.cahmdb.ca The distinct physicochemical characteristics of the methoxy and the adjacent hydroxyl (phenol) groups can create a synergistic relationship that enhances biological responses. researchgate.net

The presence of a methoxy group can significantly influence a molecule's properties. It can enhance ligand-target binding, improve physicochemical characteristics, and affect the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. researchgate.net In plant-derived compounds like flavones, methoxy groups can strengthen hydrophobic interactions through methylation and act as hydrogen bond acceptors, leading to more stable ligand-protein binding. researchgate.net However, the methoxylated group can also be a metabolic liability, susceptible to O-demethylation, a common biotransformation pathway. researchgate.net

In the context of antioxidant activity, the o-methoxyphenol group, as seen in curcumin, is directly involved in its ability to neutralize reactive oxygen species by donating a hydrogen atom or an electron. nih.gov The functionalization of natural phenols with methoxy and hydroxy groups has been a strategy in medicinal chemistry to develop new analogues with potentially enhanced antiproliferative or other biological activities. mdpi.com Research on derivatives of the natural compound hispolon, for instance, has shown that substitutions on the aromatic ring with methoxy and hydroxy groups can yield analogues with significant antiproliferative effects. mdpi.com

Receptor and Enzyme Interaction Studies with Related Molecules

The interaction of substituted phenols with biological targets such as enzymes and cellular receptors is a key determinant of their mechanism of action. Molecular docking studies are frequently employed to predict and analyze these interactions at a molecular level. researcher.lifeusm.my These computational methods help in understanding how a ligand (the small molecule) fits into the active site of a protein and which interactions stabilize the complex. researcher.life

For example, studies on derivatives of triclosan (B1682465) have shown that the introduction of chlorine and methoxyl groups can significantly enhance binding affinity to the target enzyme, P. falciparum enoyl-acyl carrier protein reductase (PfENR). usm.my The structure-activity relationship was supported by docking studies, which revealed that derivatives with these substitutions formed more stable poses within the enzyme's active site. usm.my

A notable related molecule is Differentiation-Inducing Factor-1 (DIF-1), or 1-((3,5-dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, which was isolated from the slime mold Dictyostelium. chemicalbook.com DIF-1 is a cell growth suppressor that promotes differentiation and has been shown to inhibit cell proliferation through a mechanism dependent on glycogen synthase kinase-3 (GSK-3). chemicalbook.com It also blocks the migration and invasion of cells, partly by decreasing the expression of matrix metalloproteinase-2. chemicalbook.com The specific arrangement of the dichloro, hydroxyl, and methoxy groups on the phenyl ring is crucial for these biological activities.

The following table summarizes findings from a molecular docking study on 2'-substituted triclosan derivatives, illustrating how different functional groups influence binding affinity to the PfENR protein.

| Compound | MolDock Score (kcal/mol) | Re-Rank Score (kcal/mol) | Key Interacting Groups |

| Triclosan (Standard) | -111.451 | -98.3456 | Dichlorinated phenol |

| Chloroquine (Standard) | -92.3457 | -91.0345 | Quinoline ring |

| Derivative 1 | -147.234 | -145.497 | Chlorinated & methoxylated benzofuran |

| Derivative 8 | -130.987 | -126.423 | Chlorinated & methoxylated benzofuran |

| Derivative 9 | -98.5432 | -90.2504 | Hydroxymethylated benzofuran |

| Derivative 11 | -145.876 | -143.687 | Chlorinated & methoxylated benzofuran |

This table is generated based on data reported for triclosan derivatives to illustrate the impact of substitutions on receptor interaction and is not specific to this compound. The scores represent the calculated binding affinity. usm.my

These studies underscore the importance of the substitution pattern on the aromatic ring for specific and high-affinity interactions with biological macromolecules. The chloro and methoxy groups of compounds like this compound and its relatives are key determinants of their potential biological effects, governing how they bind to and modulate the function of enzymes and receptors. usm.my

Environmental Fate and Ecotoxicological Implications of 3,5 Dichloro 4 Methoxyphenol

Occurrence and Distribution in Natural Ecosystems

3,5-Dichloro-4-methoxyphenol is a chlorinated organic compound that has been identified in various environmental matrices, primarily as a transformation product of other natural and anthropogenic substances. nih.govresearchgate.net Its presence is often linked to microbial activity in soil and sediment. nih.govresearchgate.net

The compound is recognized as a metabolite in the degradation pathways of more complex chlorinated molecules. For instance, it is formed through the O-methylation of 2,6-dichlorohydroquinone (B128265) by the bacterium Rhodococcus chlorophenolicus. researchgate.netresearchgate.netresearchgate.net This process is part of the natural breakdown of chlorophenols in the environment. Additionally, certain anaerobic bacteria, such as Desulfitobacterium hafniense, can produce this compound through the sequential dechlorination of tetrachloro-4-methoxyphenol (TCMP), a common fungal metabolite. nih.gov

While specific widespread environmental monitoring data for this compound is limited, the distribution of its precursors and related compounds suggests its likely occurrence in specific ecosystems. Its parent compounds, chlorinated phenols and hydroquinones, are found in environments contaminated by industrial activities like wood pulp bleaching and in forest ecosystems where wood-rotting fungi are prevalent. researchgate.netros.edu.plnih.gov For example, tetrachloro-4-methoxyphenol, a direct precursor, has been detected in composite forest litter. researchgate.net Given that this compound is a step in the degradation pathway of these compounds, its presence is expected in soils and sediments where such microbial transformations occur. nih.govnih.gov

The environmental distribution is intrinsically linked to the presence of specific microbial communities capable of its formation and further degradation. nih.govasm.org For example, its formation from TCMP has been observed in estuarine sediment microcosms but not in those from a freshwater pond, indicating that specific environmental conditions and microbial populations govern its occurrence. asm.org

Pathways of Environmental Introduction: Anthropogenic vs. Biogenic Sources

The introduction of this compound into the environment occurs through both biogenic (natural) and indirect anthropogenic pathways.

Biogenic Sources: The primary biogenic pathway for the formation of this compound is through the metabolic activity of microorganisms. nih.govros.edu.pl It is not typically synthesized de novo but arises from the transformation of other compounds, which can be of either natural or anthropogenic origin.

Fungal Metabolism: Basidiomycete fungi, particularly wood-rotting fungi, are significant producers of chlorinated aromatic compounds, including chlorinated hydroquinone (B1673460) metabolites. nih.govresearchgate.netoup.com These fungi can methylate chlorophenols, a likely detoxification mechanism. researchgate.net this compound has been identified as a product derived from the transformation of 2,6-dichlorohydroquinone, another fungal metabolite. researchgate.netresearchgate.net

Bacterial Transformation: Bacteria play a crucial role in both the formation and degradation of this compound. The bacterium Rhodococcus chlorophenolicus methylates 2,6-dichlorohydroquinone to form this compound. researchgate.net Furthermore, anaerobic bacteria from the genus Desulfitobacterium can sequentially dechlorinate tetrachloro-4-methoxyphenol to produce 2,3,5-trichloro-4-methoxyphenol and subsequently this compound. nih.gov

Anthropogenic Sources: Direct industrial production or use of this compound is not widely documented. Instead, its presence is an indirect consequence of the environmental release of other manufactured chemicals.

Pesticide and Biocide Degradation: The precursors to this compound, such as polychlorinated phenols and hydroquinones, have been used extensively as pesticides, herbicides, and wood preservatives (e.g., pentachlorophenol). nih.govpjoes.comcpcb.nic.in The microbial degradation of these widely dispersed anthropogenic compounds in soil and water can lead to the formation of various intermediates, including this compound. researchgate.netros.edu.pl

Industrial Effluents: The pulp and paper industry, which uses chlorine bleaching processes, is a major source of chlorinated phenols, guaiacols, and syringols in surface waters. ros.edu.plnih.gov The microbial transformation of these pollutants in receiving waters and sediments can serve as a pathway for the formation of compounds like this compound. ros.edu.plpjoes.com

| Source Type | Specific Pathway | Description | Key Organisms/Processes |

|---|---|---|---|

| Biogenic | Bacterial O-methylation | Formation from the methylation of 2,6-dichlorohydroquinone. researchgate.netresearchgate.net | Rhodococcus chlorophenolicus researchgate.net |

| Biogenic | Bacterial Reductive Dechlorination | Sequential dechlorination of the fungal metabolite tetrachloro-4-methoxyphenol. nih.gov | Desulfitobacterium hafniense, Desulfitobacterium dehalogenans nih.gov |

| Anthropogenic (Indirect) | Degradation of Wood Preservatives | Microbial breakdown of polychlorinated phenols (e.g., pentachlorophenol) used in wood treatment. researchgate.netpjoes.com | Soil and sediment microbes ros.edu.pl |

| Anthropogenic (Indirect) | Transformation of Pulp Mill Effluents | Microbial transformation of chlorinated compounds released from chlorine bleaching processes. ros.edu.plnih.gov | Anaerobic and aerobic microbes in aquatic sediments ros.edu.pl |

Assessment of Potential Ecotoxicological Pathways and Predicted Impacts

The ecotoxicological profile of this compound is not extensively studied on its own, but can be inferred from the behavior of related chlorinated phenols and halomethoxybenzenes (HMBs). nih.govvliz.be These classes of compounds are recognized as environmental contaminants due to their toxicity and persistence. ros.edu.plpjoes.com

Chlorinated phenols, in general, are known to be toxic to aquatic life, with toxicity often increasing with the number of chlorine atoms. nih.govpjoes.com They can act as uncouplers of oxidative phosphorylation and are considered potential carcinogens and endocrine disruptors. nih.gov The presence of chlorine atoms on the benzene (B151609) ring can increase a compound's persistence and potential for bioaccumulation. nih.govsmolecule.com

Quantitative structure–activity relationship (QSAR) predictions for related HMBs suggest a potential for mutagenic, developmental, and reproductive toxicity, as well as acute aquatic ecotoxicity, similar to many persistent organic pollutants (POPs). vliz.be While specific data for this compound is scarce, its chemical structure—containing both a phenolic hydroxyl group and chlorine substituents—suggests it could exhibit similar toxicological properties. ontosight.ai

One significant ecotoxicological pathway involves its role as an intermediate in the biodegradation of other pollutants. asm.org In some microbial pathways, this compound is a transient metabolite that is further degraded. nih.gov However, under different conditions or with different microbial communities, it could potentially accumulate. For example, some anaerobic microbial communities can convert the fungal metabolite 3,5-dichloro-p-anisyl alcohol into 3,5-dichlorophenol, a related and persistent pollutant. asm.org The transformation of biogenic chlorinated hydroquinones can also lead to the formation of recalcitrant chlorophenols, which are priority pollutants. nih.govasm.org This suggests that the biotransformation of relatively benign natural compounds can sometimes lead to the formation of more toxic and persistent substances, a process in which this compound can be an intermediate.

| Impact Category | Predicted Effect | Basis for Prediction (Related Compound Class) | Reference |

|---|---|---|---|

| Aquatic Toxicity | Potential for acute and chronic toxicity to aquatic organisms. | Chlorinated Phenols, Halomethoxybenzenes (HMBs) | pjoes.comvliz.be |

| Persistence | Likely to be persistent in the environment due to chlorine substituents. | Chlorinated Phenols | ros.edu.plnih.gov |

| Bioaccumulation | Potential to accumulate in the tissues of aquatic organisms. | Chlorinated Guaiacols, HMBs | ros.edu.plvliz.be |

| Systemic Toxicity | Potential for mutagenic, developmental, or reproductive effects. | Halomethoxybenzenes (HMBs) | vliz.be |

| Metabolic Transformation | Can be a precursor to other toxic compounds like dichlorophenols. | Chlorinated Anisyl Metabolites | asm.org |

Contribution to the Global Halogen Cycle Dynamics

The global halogen cycle involves the formation, transformation, and degradation of both natural and anthropogenic organohalogen compounds. nih.govresearchgate.net this compound, as a naturally formed organochloride, is an active participant in this cycle. Its role is primarily that of a metabolic intermediate, linking the degradation of more highly chlorinated compounds to less chlorinated or fully dechlorinated products. nih.govresearchgate.net

The synthesis and degradation of organohalides by microorganisms are fundamental components of the halogen cycle. nih.govnih.gov Basidiomycete fungi contribute significantly by producing a vast array of chlorinated metabolites, such as chlorinated anisyl metabolites (CAMs) and chlorinated hydroquinone metabolites (CHMs), during the decomposition of wood and soil organic matter. researchgate.netoup.com

This compound represents a key node in the microbial processing of these natural organochlorines. It is formed from the fungal metabolite 2,6-dichlorohydroquinone through methylation. researchgate.netresearchgate.net It is also a key intermediate in the anaerobic degradation of the prevalent fungal product tetrachloro-4-methoxyphenol (TCMP). nih.gov In this pathway, anaerobic dehalogenating bacteria like Desulfitobacterium species reductively dechlorinate TCMP. nih.gov The process involves the sequential removal of chlorine atoms, with this compound appearing after the removal of the first chlorine from 2,3,5-trichloro-4-methoxyphenol. nih.gov

Advanced Analytical Methodologies for the Detection and Characterization of 3,5 Dichloro 4 Methoxyphenol

Gas Chromatography (GC) and Mass Spectrometry (MS) Applications

Gas chromatography (GC) coupled with various detectors, particularly mass spectrometry (MS), stands as a primary tool for the analysis of 3,5-Dichloro-4-methoxyphenol. This combination offers high sensitivity and specificity, allowing for both quantification and structural identification. The inherent volatility and thermal stability of many phenolic compounds, or their derivatives, make them well-suited for GC analysis.

Gas chromatography with a Flame Ionization Detector (GC-FID) is a widely used technique for the analysis of underivatized phenols. settek.comepa.gov The FID is a robust and universally responsive detector for organic compounds. For phenolic compounds, including chlorinated phenols, GC-FID provides reliable quantification, although it may lack the specificity required for complex sample matrices. osha.gov Fused-silica open-tubular wide-bore columns are often preferred over packed columns as they offer superior resolution, selectivity, and faster analysis times. settek.comepa.gov

The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it particularly suitable for the analysis of chlorinated phenols like this compound. gcms.cz GC-ECD can achieve extremely low detection limits for these compounds. gcms.cz To ensure accurate identification, a dual-column system with two columns of differing selectivity can be used for confirmational analysis. gcms.cz While underivatized phenols can be analyzed, derivatization is often employed to improve chromatographic behavior and sensitivity. settek.comepa.gov

Table 1: GC Conditions for Phenol (B47542) Analysis

| Parameter | GC-FID (Underivatized) | GC-ECD (Derivatized) |

|---|---|---|

| Column Type | Fused-silica, open-tubular, wide-bore | Fused-silica, open-tubular, wide-bore (dual columns of differing polarity recommended) |

| Injection | Grob-type or on-column | Split/Splitless or on-column |

| Detector | Flame Ionization Detector (FID) | Electron Capture Detector (ECD) |

| Derivatization | Not required | Often required (e.g., with PFBBr) |

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying the byproducts of degradation studies involving this compound. In such studies, the parent compound is subjected to various degradation processes (e.g., photolysis, microbial degradation), and GC-MS is used to separate and identify the resulting transformation products. The mass spectrometer provides detailed structural information, allowing for the elucidation of degradation pathways. For instance, in the study of methoxychlor (B150320) degradation, GC-MS was crucial in identifying various methoxy-substituted products. researchgate.net The mass spectra of the degradation products are typically compared with spectral libraries for identification. researchgate.net

Chromatographic Purification Techniques (e.g., Thin-Layer Chromatography, Column Chromatography)

Thin-Layer Chromatography (TLC) is a versatile technique used for monitoring reaction progress, assessing compound purity, and determining appropriate solvent systems for larger-scale purification. umich.edu For this compound, TLC can be performed on silica (B1680970) gel plates, a polar adsorbent suitable for compounds of low to medium polarity. umich.edu The separation is achieved by developing the plate in a chamber with a suitable solvent system, and the spots can be visualized using methods like UV light or iodine vapor. umich.edu

Column chromatography is a preparative technique used to isolate and purify larger quantities of this compound from reaction mixtures or natural product extracts. youtube.comresearchgate.net The process involves packing a glass column with a stationary phase, such as silica gel, and eluting the sample through the column with a solvent or a gradient of solvents of increasing polarity. youtube.comresearchgate.net Fractions are collected and analyzed (often by TLC) to identify those containing the pure compound. youtube.com

Table 2: Chromatographic Purification Techniques

| Technique | Stationary Phase | Typical Application | Key Principle |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel or Alumina | Purity assessment, reaction monitoring | Differential partitioning of components between the stationary and mobile phases |

| Column Chromatography | Silica gel or Alumina | Isolation and purification of compounds | Separation based on differential adsorption of components to the stationary phase |

Derivatization Techniques for Enhanced Analytical Resolution and Detection

Derivatization is a common strategy to improve the gas chromatographic analysis of polar compounds like phenols. acs.orgnih.gov By converting the polar hydroxyl group into a less polar, more volatile derivative, chromatographic peak shape, resolution, and sensitivity can be significantly enhanced. acs.orgnih.govtandfonline.com

For chlorophenols, silylation is a widely used derivatization technique. acs.orgnih.gov Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the phenolic hydroxyl group to form a thermally stable and volatile trimethylsilyl (B98337) (TMS) ether. acs.orgnih.gov This reaction can be very rapid, sometimes completing in seconds at room temperature in an appropriate solvent like acetone. acs.orgnih.gov Another common derivatization agent is pentafluorobenzyl bromide (PFBBr), which is particularly useful when using an electron capture detector (ECD) due to the introduction of multiple halogen atoms. settek.comepa.gov Methylation using diazomethane (B1218177) is another, albeit more hazardous, option. settek.comepa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR (Proton NMR) : The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would confirm their positions on the benzene (B151609) ring relative to the chloro, methoxy, and hydroxyl substituents.

¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the chlorinated carbons, the carbon bearing the methoxy group, the carbon with the hydroxyl group, and the methoxy carbon itself. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Computational Chemistry and Theoretical Investigations of 3,5 Dichloro 4 Methoxyphenol

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Quantum chemical calculations based on DFT can predict a wide range of molecular properties, from geometry to reactivity, by solving approximations of the Schrödinger equation. For substituted phenols, methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly employed to achieve reliable results. ijrte.orgdergipark.org.tr

The first step in a computational study is typically geometry optimization, where the algorithm finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For aromatic compounds like substituted phenols, DFT calculations can accurately model the planarity of the benzene (B151609) ring and the orientation of its substituents. researchgate.netresearchgate.net The optimized structure provides the foundation for all subsequent property calculations.

The electronic structure of 3,5-Dichloro-4-methoxyphenol can be elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Methoxyphenol (calculated at the DFT/B3LYP level)

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

| Bond Length | C-C (ring) | ~1.39 | Bond Angle | C-C-C (ring) | ~120 |

| C-O (phenol) | ~1.36 | C-O-H | ~109 | ||

| O-H | ~0.96 | C-C-Cl | ~120 | ||

| C-Cl | ~1.74 | C-O-C (ether) | ~118 | ||

| C-O (ether) | ~1.37 | ||||

| O-CH₃ | ~1.43 |

Note: This table presents typical values for substituted phenols and serves as an example of data obtained from DFT-based geometry optimization.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. Key indices include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability to act as an electrophile.

These indices are valuable for predicting how this compound might behave in chemical reactions.

Thermochemical analysis involves calculating thermodynamic properties such as the standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°). researchgate.net DFT calculations can provide estimates for these values in the gaseous phase. For instance, studies on related isomers like 3,5-dimethoxyphenol (B141022) have determined its gas-phase enthalpy of formation through a combination of experimental calorimetry and DFT calculations, yielding a value of -(399.4 ± 3.0) kJ mol⁻¹. researchgate.net Such data is crucial for understanding the stability of the molecule and the energetics of its potential transformations, including dissociation energies of bonds like the phenolic O-H bond, which is relevant to antioxidant activity. researchgate.net

Table 2: Example Thermochemical Data for a Dimethoxyphenol Isomer

| Property | Value |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -399.4 ± 3.0 kJ mol⁻¹ |

| O-H Bond Dissociation Enthalpy (calculated) | ~350-370 kJ mol⁻¹ |

Source: Data based on findings for 3,5-dimethoxyphenol. researchgate.net Such values would be calculated to assess the stability and reactivity of this compound.

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical calculations of the vibrational frequencies of this compound would involve computing the second derivatives of the energy with respect to atomic displacements. ijrte.org

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. To correct for this, the computed frequencies are typically multiplied by a scaling factor (e.g., 0.9613 for B3LYP). ijrte.org A detailed assignment of vibrational modes can be performed using Potential Energy Distribution (PED) analysis. semanticscholar.org For a related compound, 3-chloro-5-methoxyphenol, characteristic vibrational modes have been assigned, such as the O-H stretch around 3485 cm⁻¹, C-H stretches in the 3060-3105 cm⁻¹ range, and C-Cl stretching modes appearing near 830 cm⁻¹. ijrte.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing valuable aid in the interpretation of experimental NMR spectra. dergipark.org.trsemanticscholar.org

Table 3: Representative Calculated Vibrational Frequencies for a Substituted Chloromethoxyphenol

| Assignment | Calculated Frequency (Scaled, cm⁻¹) | Experimental Frequency (IR, cm⁻¹) |

| O-H Stretch | 3485 | 3485 |

| C-H Stretch (Aromatic) | 3062 | 3062 |

| C=C Stretch (Aromatic) | 1595 | 1598 |

| O-H In-plane Bend | 1115 | 1115 |

| C-Cl Stretch | 830 | 830 |

Source: Data based on findings for 3-chloro-5-methoxyphenol. ijrte.org This illustrates the expected correlation between theoretical and experimental spectroscopic data.

Molecular Docking and Interaction Modeling for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ugm.ac.id This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

To investigate the potential biological activity of this compound, it would be docked into the active site of a relevant protein target. The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function for each pose to estimate the binding affinity. nih.gov The results, often expressed as a binding energy (e.g., in kcal/mol), indicate the stability of the ligand-receptor complex. Analysis of the best-scoring poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding process. nih.gov

Predictive Modeling for Environmental Behavior and Reactivity

Computational models can predict the environmental fate and behavior of chemical compounds. Physico-chemical properties that determine environmental distribution, such as the octanol-water partition coefficient (Kow), water solubility, and vapor pressure, can be estimated using quantitative structure-property relationship (QSPR) models, which are often built upon descriptors derived from quantum chemical calculations. researchgate.net

For instance, the soil adsorption coefficient (Koc), which indicates a chemical's tendency to bind to soil particles, can be predicted. A high Koc value suggests low mobility in soil. For a related compound, 4-methoxyphenol, experimentally derived Koc values are in the range of 55-90, indicating high soil mobility. nih.gov Computational predictions for this compound would help assess its potential for leaching into groundwater. Furthermore, its susceptibility to environmental degradation pathways, such as atmospheric oxidation by hydroxyl radicals or biodegradation, can be modeled. DFT calculations of reactivity indices and bond dissociation energies can provide insights into its reactivity with atmospheric oxidants, helping to predict its environmental persistence. researchgate.net

Future Research Directions and Unexplored Avenues for 3,5 Dichloro 4 Methoxyphenol

Development of Novel Functionalized Derivatives with Enhanced Bioactivity

Phenolic compounds are a cornerstone in the development of bioactive molecules, with activities ranging from antimicrobial to anticancer. eurekaselect.com The bioactivity of chlorinated phenol (B47542) derivatives is known to be influenced by the degree of chlorination and the presence of other functional groups, such as a methoxy (B1213986) group, which can enhance cytotoxic effects. nih.gov Future research should focus on the rational design and synthesis of novel derivatives of 3,5-Dichloro-4-methoxyphenol to explore and enhance its therapeutic potential.

Key research objectives in this area include:

Synthesis of Analogues: A strategic approach would involve the synthesis of a library of derivatives by modifying the core structure. This could include altering the alkoxy group (e.g., substituting the methyl with longer alkyl chains) or introducing other functional groups onto the aromatic ring. Studies on related compounds, such as 3,5-dialkoxy-4-hydroxycinnamamides, have shown that increasing the length of the alkoxy groups can enhance antioxidant activity. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic evaluation of the synthesized derivatives is crucial to establish clear structure-activity relationships. By comparing the bioactivity of different analogues, researchers can identify the key structural features responsible for desired effects. For instance, studies on resveratrol (B1683913) methoxy derivatives demonstrated that the position of the methyl substitution significantly impacts anti-platelet and anti-cancer activities. nih.gov

Exploring Diverse Bioactivities: While initial research may focus on known activities of phenolic compounds like antioxidant and antimicrobial effects, the scope should be broadened. researchgate.net Given the diverse biological roles of phenols, derivatives of this compound should be screened for a wide range of activities, including but not limited to anti-inflammatory, anticancer, and enzyme inhibition properties. eurekaselect.commdpi.com The creation of complex derivatives, such as m-aryloxy phenols, could also serve as building blocks for more intricate bioactive natural products. researchgate.net

A summary of potential modifications and target activities is presented in the table below.

| Modification Strategy | Rationale | Target Bioactivity |

| Varying the Alkoxy Group | Longer chains may enhance lipophilicity and cell membrane interaction. nih.gov | Antioxidant, Anticancer |

| Introducing Additional Substituents | Adding groups like nitro or amino could modulate electronic properties and binding affinities. researchgate.net | Antimicrobial, Enzyme Inhibition |

| Creating Heterocyclic Derivatives | Fusing with heterocyclic rings (e.g., pyrazoline) can create novel chemical scaffolds with diverse bioactivities. researchgate.net | Anticancer, Antibacterial |

| Dimerization or Polymerization | Linking units could lead to compounds with novel physical and biological properties. | Material Science, Advanced Therapeutics |

In-depth Enzymatic Characterization of Biotransformation Pathways

Understanding the metabolic fate of this compound in biological systems is essential for assessing its environmental persistence and potential for bioremediation. Microorganisms have evolved diverse enzymatic pathways to degrade chlorinated phenols. tandfonline.com Future research should aim to identify and characterize the specific enzymes and metabolic routes involved in the breakdown of this compound.

Under anaerobic conditions, the primary degradation mechanism for many chlorinated aromatic compounds is reductive dechlorination, where bacteria use these compounds as electron acceptors. microbe.comresearchgate.net For methoxylated phenols, demethylation is often a key initial step. For example, a related compound, 3,5-dichloro-p-anisyl alcohol, undergoes anaerobic biotransformation starting with demethylation of the methoxy group. Research on another complex chlorinated and methoxylated phenol, 2,3,5,6-tetrachloro-4-methoxyphenol, has shown that bacteria from the genus Desulfitobacterium can perform demethylation and dechlorination. nih.gov

Future research should focus on:

Isolation and Identification of Degrading Microorganisms: Sourcing microorganisms from contaminated environments and screening them for their ability to degrade this compound.

Metabolite Identification: Using advanced analytical techniques like mass spectrometry and NMR to identify the intermediate and final products of the degradation pathway. This will help elucidate whether the process involves demethylation, dechlorination, ring cleavage, or a combination of these.

Enzyme Isolation and Characterization: Purifying the specific enzymes (e.g., dehalogenases, monooxygenases, dioxygenases) responsible for each step of the degradation process. tandfonline.commicrobe.com This includes studying their substrate specificity, kinetics, and optimal operating conditions.

The potential biotransformation steps are outlined in the table below.

| Potential Transformation Step | Enzyme Class | Expected Product(s) |

| O-Demethylation | Monooxygenase / Etherase | 3,5-Dichlorohydroquinone |

| Reductive Dechlorination | Reductive Dehalogenase | 3-Chloro-4-methoxyphenol, 4-Methoxyphenol |

| Hydroxylation | Monooxygenase | Dichlorinated and methoxylated catechols or hydroquinones |

| Aromatic Ring Cleavage | Dioxygenase | Aliphatic acids |

Comprehensive Environmental Impact Assessment Studies through Advanced Modeling

The widespread presence of chlorophenols in the environment, stemming from industrial activities and the degradation of pesticides, necessitates a thorough understanding of their fate, transport, and toxicity. researchgate.netnih.gov Advanced computational modeling offers a powerful tool for predicting the environmental impact of chemicals like this compound, thereby guiding risk assessment and management strategies. brownandcaldwell.com

Future research in this area should utilize a variety of modeling approaches to create a comprehensive environmental profile of the compound. This includes:

Fate and Transport Modeling: Developing and applying models to simulate the distribution of this compound in different environmental compartments (air, water, soil, sediment). These models can estimate key parameters like partitioning coefficients and degradation rates in various media. brownandcaldwell.com

Ecotoxicology Modeling: Employing quantitative structure-activity relationship (QSAR) models and other ecotoxicological models to predict the toxicity of the compound to various organisms (e.g., algae, invertebrates, fish). ecotoxmodels.orgresearchgate.net This allows for the assessment of potential risks to ecosystem health without extensive animal testing.

Wastewater Treatment Modeling: Specific models can be used to predict the behavior and removal efficiency of this compound in wastewater treatment plants, which are a major point of entry for pollutants into the aquatic environment. brownandcaldwell.comiwaponline.com

The table below summarizes the types of models and their applications.

| Modeling Approach | Key Inputs | Predicted Outputs | Application |

| Fugacity Models | Physicochemical properties (solubility, vapor pressure) | Environmental concentration in different media | Multimedia environmental distribution |

| QSAR Models | Molecular descriptors | Toxicity endpoints (e.g., LC50, EC50) | Ecotoxicological risk assessment ecotoxmodels.org |

| Activated Sludge Models | Biodegradation kinetics, sorption coefficients | Removal efficiency, effluent concentration | Wastewater treatment optimization brownandcaldwell.com |

| Toxicokinetic Models | Uptake and elimination rates, metabolism data | Internal concentration in organisms over time | Bioaccumulation potential assessment ecotoxmodels.org |

Advanced Computational Simulations for Mechanistic Elucidation of Chemical and Biological Interactions

To complement experimental studies, advanced computational simulations provide atomic-level insights into the mechanisms governing the chemical and biological interactions of this compound. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) can elucidate structural properties, reaction pathways, and binding affinities that are difficult to observe experimentally. nih.gov

Future computational research should focus on several key areas:

Molecular Structure and Property Prediction: DFT calculations can be used to accurately determine the molecular geometry, electronic properties (e.g., charge distribution, HOMO-LUMO gap), and spectroscopic signatures of this compound and its derivatives. researchgate.net These calculations can also shed light on how intramolecular forces, such as hydrogen bonding, influence the molecule's stability and reactivity. researchgate.net

Reaction Mechanism Elucidation: Computational simulations can map out the energy landscapes of chemical reactions, such as oxidation, reduction, and enzymatic degradation. This can help to identify reaction intermediates, transition states, and rate-limiting steps in the biotransformation pathways discussed in section 8.2.

Protein-Ligand Docking and Molecular Dynamics: To understand the molecular basis of its bioactivity, MD simulations can be used to model the interaction of this compound with biological targets like enzymes or receptors. These simulations can reveal the specific binding modes, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes that occur upon binding, providing a foundation for the rational design of more potent derivatives.

Adsorption and Transport Simulation: MD simulations can also be employed to study the interaction of this compound with environmental surfaces, such as soil organic matter or mineral particles. researchgate.net This can help to predict its mobility and bioavailability in the environment. nih.gov

The table below details the computational methods and their specific research applications.

| Computational Method | Research Question | Key Insights Provided |

| Density Functional Theory (DFT) | What are the stable conformations and electronic properties? researchgate.net | Optimized geometry, charge distribution, spectral data, reaction energetics. |

| Molecular Dynamics (MD) | How does it interact with a target protein or a membrane? | Binding affinity, interaction patterns, conformational changes, solvation effects. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | What is the mechanism of enzymatic degradation? | Detailed reaction pathway within the enzyme active site. |

| Protein-Ligand Docking | What is the preferred binding pose in a receptor? | Prediction of binding mode and initial estimation of binding strength. |

Q & A

Basic Research Questions

Q. What are the optimal spectroscopic techniques for characterizing 3,5-Dichloro-4-methoxyphenol, and how should data interpretation account for substituent effects?

- Methodology : Use a combination of /-NMR to identify methoxy and phenolic proton environments, noting that chlorine substituents deshield adjacent protons. IR spectroscopy can confirm hydroxyl (broad ~3200 cm) and methoxy (strong ~1250 cm) groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For structural analogs like 3,5-Dichloro-4-hydroxybenzoic acid, PubChem data (InChIKey: AULKDLUOQCUNOK) provides reference spectra for cross-validation .

Q. How can researchers address solubility challenges during synthesis or purification of this compound?

- Methodology : The compound’s limited water solubility (similar to 3,5-Dichloro-4-hydroxybenzoic acid) necessitates polar aprotic solvents (e.g., DMSO, acetone) for reactions. Recrystallization from ethanol/water mixtures improves purity. Differential Scanning Calorimetry (DSC) can monitor melting behavior (e.g., mp 98–100°C for 4-Methoxyphenacyl chloride analogs) to assess crystallinity .

Q. What safety protocols are critical when handling chlorinated phenolic compounds like this compound?

- Methodology : Use fume hoods and nitrile gloves to avoid dermal exposure. Chlorinated phenols often require toxicity assessments per OSHA guidelines (e.g., 4-Chloro-3,5-dimethylphenol protocols). Solubility in alkali hydroxides (e.g., NaOH) aids waste neutralization .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound, and what challenges arise from chlorine/methoxy substituents?

- Methodology : SHELXL’s dual-space algorithm handles heavy atoms (Cl) via Patterson methods. For methoxy groups, restrain C–O bond lengths (1.43 Å) and angles (108°) during refinement. High-resolution data (>1.0 Å) minimizes disorder artifacts. Compare with SHELXTL outputs for 4-Methoxyphenacyl chloride (mp 98–100°C) to validate thermal parameters .

Q. How do researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodology : Replicate experiments under controlled conditions (pH, temperature). For example, 3,5-Dichloro-4-hydroxybenzoic acid’s solubility in water (slight) vs. alkali hydroxides (high) suggests pH-dependent behavior. Use HPLC to monitor degradation products under acidic/alkaline conditions .

Q. What synthetic strategies enable selective functionalization of the phenolic ring without disrupting chlorine substituents?

- Methodology : Electrophilic substitution is hindered by electron-withdrawing Cl groups. Opt for Ullmann coupling or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups. Protect the hydroxyl with acetyl groups before reactions, then deprotect with NaOH .

Q. How can computational modeling predict the compound’s reactivity in environmental or biological systems?

- Methodology : Use DFT (e.g., B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with analogs like 3,4-Methylenedioxy-N-butylcathinone to assess metabolic pathways. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with enzymes like cytochrome P450 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.